4-Bromo-2-{[(2-chloro-4-methylphenyl)amino]methyl}phenol
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Overview
Description
Preparation Methods
The synthesis of 4-Bromo-2-{[(2-chloro-4-methylphenyl)amino]methyl}phenol typically involves the reaction of 2-chloro-4-methylphenylamine with 4-bromophenol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or dichloromethane (DCM). The mixture is stirred at a controlled temperature, often around 0°C to 5°C, to ensure the formation of the desired product .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to obtain a high-purity product .
Chemical Reactions Analysis
4-Bromo-2-{[(2-chloro-4-methylphenyl)amino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine or alcohol derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium, copper), and bases (e.g., sodium hydroxide, potassium carbonate). The major products formed depend on the specific reaction and conditions employed .
Scientific Research Applications
4-Bromo-2-{[(2-chloro-4-methylphenyl)amino]methyl}phenol has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Medicine: While not intended for therapeutic use, it serves as a reference compound in drug discovery and development.
Mechanism of Action
The mechanism of action of 4-Bromo-2-{[(2-chloro-4-methylphenyl)amino]methyl}phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 4-Bromo-2-{[(2-chloro-4-methylphenyl)amino]methyl}phenol include:
2-Bromo-4-methylphenol: This compound has a similar structure but lacks the amino and chloro substituents, resulting in different chemical properties and reactivity.
2-Chloro-4-methylphenol: This compound is structurally similar but does not contain the bromine atom, leading to variations in its chemical behavior and applications.
Indole derivatives: These compounds share some structural features and exhibit diverse biological activities, including antiviral and anticancer properties.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties, making it valuable for specialized research applications .
Properties
IUPAC Name |
4-bromo-2-[(2-chloro-4-methylanilino)methyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrClNO/c1-9-2-4-13(12(16)6-9)17-8-10-7-11(15)3-5-14(10)18/h2-7,17-18H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHOMROQKFJXKLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NCC2=C(C=CC(=C2)Br)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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